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Compound of Interest

Compound Name: Batatifolin

Cat. No.: B15279216 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Batatifolin, a naturally occurring flavonoid, holds significant interest within the scientific

community due to its potential therapeutic applications. As a member of the flavone subclass of

flavonoids, its chemical structure and properties are foundational to understanding its biological

activity and potential for drug development. This technical guide provides a comprehensive

overview of the known structural and chemical characteristics of Batatifolin, alongside

methodologies for its study.

Chemical Structure and Identification
Batatifolin is chemically known as 5,6,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-

one. Its structure is characterized by a C6-C3-C6 carbon skeleton, typical of flavonoids, with

specific hydroxylation and methoxylation patterns that define its unique properties.

Key Identifiers:

IUPAC Name: 5,6,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one[1]

Molecular Formula: C₁₆H₁₂O₇[1]

CAS Number: 23494-48-6[1]
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Synonyms: Nodifloretin[1]

Physicochemical Properties
While specific experimental data for Batatifolin's physicochemical properties such as melting

point, boiling point, and solubility are not readily available in the current literature, estimations

and comparisons can be drawn from closely related flavonoids. The general properties of

flavonoids suggest that Batatifolin is likely a crystalline solid at room temperature with limited

solubility in water and better solubility in organic solvents.

Property Value Source

Molecular Weight 316.26 g/mol PubChem[1]

Monoisotopic Mass 316.05830272 Da PubChem[1]

Topological Polar Surface Area 127 Å² PubChem

Hydrogen Bond Donor Count 4 PubChem[1]

Hydrogen Bond Acceptor

Count
7 PubChem[1]

Rotatable Bond Count 2 PubChem

Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of

Batatifolin. Although specific spectra for Batatifolin are not widely published, the following

sections outline the expected spectral characteristics based on its flavonoid structure and data

from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of

Batatifolin. The chemical shifts of the protons and carbons are influenced by the surrounding

functional groups. For flavonoids, the aromatic protons typically appear in the region of 6-8

ppm in the ¹H NMR spectrum, while the carbon signals are spread over a wider range in the ¹³C

NMR spectrum.
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¹H NMR: Expected signals would correspond to the protons on the A and B rings, as well as

the methoxy group.

¹³C NMR: Resonances for the carbonyl carbon (C4), the carbon-bearing hydroxyl and

methoxy groups, and the other aromatic carbons would be characteristic.

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of flavonoids is characterized by two major absorption bands, referred to

as Band I and Band II.

Band I (300-400 nm): Arises from the B-ring cinnamoyl system.

Band II (240-280 nm): Originates from the A-ring benzoyl system.

The exact absorption maxima (λmax) for Batatifolin would be influenced by the hydroxylation

and methoxylation pattern. The use of shift reagents can provide further structural information.

Infrared (IR) Spectroscopy
The IR spectrum of Batatifolin would exhibit characteristic absorption bands for its functional

groups.

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

C=O stretching: A strong absorption band around 1650 cm⁻¹ corresponding to the carbonyl

group of the γ-pyrone ring.

C=C stretching: Bands in the 1600-1450 cm⁻¹ region due to the aromatic rings.

C-O stretching: Absorptions in the 1300-1000 cm⁻¹ range.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of Batatifolin. In electrospray ionization (ESI-MS), the protonated molecule [M+H]⁺ or

deprotonated molecule [M-H]⁻ would be observed. Tandem mass spectrometry (MS/MS) would

reveal characteristic fragmentation patterns for flavonoids, including retro-Diels-Alder (RDA)
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fragmentation of the C-ring, which can help in identifying the substitution patterns on the A and

B rings.

Experimental Protocols
Detailed experimental protocols for the isolation and characterization of Batatifolin are not

explicitly available. However, general methodologies for the study of flavonoids can be

adapted.

Isolation and Purification
A general workflow for the isolation of flavonoids from a plant source is depicted below.
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General workflow for flavonoid isolation.
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Spectroscopic Analysis
For spectroscopic characterization, the following general procedures can be followed:

NMR: Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR

spectrometer.

UV-Vis: The sample is dissolved in a spectroscopic grade solvent (e.g., methanol, ethanol).

The spectrum is recorded using a UV-Vis spectrophotometer. Shift reagents like sodium

methoxide, aluminum chloride, and sodium acetate can be used to gain further structural

insights.

IR: The spectrum can be recorded using the KBr pellet method or as a thin film on a suitable

substrate using an FTIR spectrometer.

MS: High-resolution mass spectrometry (HRMS) is performed using techniques like ESI-

QTOF or ESI-Orbitrap to obtain accurate mass and fragmentation data.

Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity and signaling pathways of Batatifolin are

limited, flavonoids as a class are known to possess a wide range of pharmacological effects,

including antioxidant, anti-inflammatory, and anticancer activities. Based on the activities of

structurally similar flavonoids like luteolin and taxifolin, it is plausible that Batatifolin could

modulate key signaling pathways involved in inflammation and cell proliferation. A potential

signaling pathway that could be influenced by Batatifolin, based on its structural similarity to

other anti-inflammatory flavonoids, is the NF-κB signaling pathway.
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Hypothesized inhibition of the NF-κB pathway by Batatifolin.

Conclusion
Batatifolin is a flavonoid with a well-defined chemical structure. While specific experimental

data on its physicochemical and biological properties are still emerging, its structural similarity
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to other well-studied flavonoids provides a strong basis for predicting its characteristics and

potential activities. This guide serves as a foundational resource for researchers interested in

further exploring the chemical and pharmacological profile of Batatifolin, with the aim of

unlocking its therapeutic potential. Further experimental investigation is warranted to fully

elucidate its properties and mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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